1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride

説明

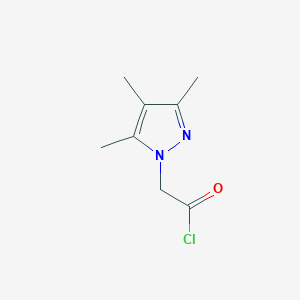

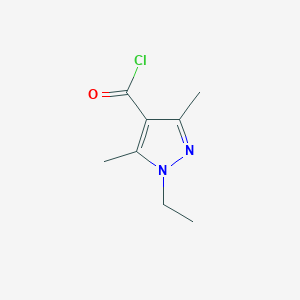

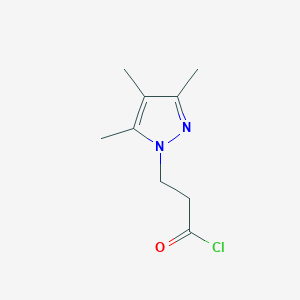

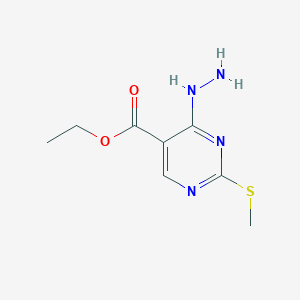

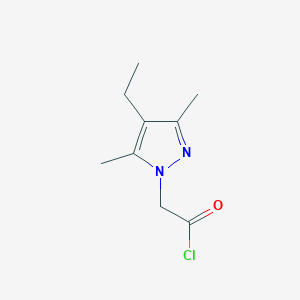

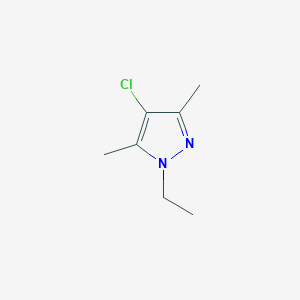

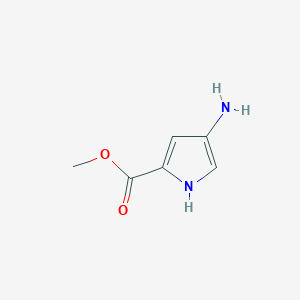

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is categorized under the class of organic compounds known as pyrazole carboxylic acids and derivatives .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthetic techniques have been developed for pyrazole derivatives, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been involved in reactions such as [3 + 2] cycloaddition, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .科学的研究の応用

Synthesis and Structural Analysis The research on derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride mainly focuses on synthesis and structural analysis, contributing to the field of organic chemistry with potential applications in material science and pharmacology. For instance, the synthesis and crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its monoclinic structure and indicated preliminary fungicidal and plant growth regulation activities (L. Minga, 2005).

Reactivity and Chemical Transformations The compound's reactivity has been explored through various chemical transformations. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's reaction with hydrazines to yield regioisomeric pyrazoles demonstrates the compound's utility in synthesizing heterocyclic compounds with potential pharmaceutical relevance (E. I. Mikhed’kina et al., 2009).

Computational Studies and Potential Applications Computational studies, such as those on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into the electronic structure and potential applications of these compounds in developing new materials with specific electronic or optical properties (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Anticancer and Antibacterial Activity Some derivatives have been evaluated for their biological activities, such as anticancer and antibacterial properties, showcasing the potential of this compound derivatives in medicinal chemistry. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer activity, indicating the therapeutic potential of these compounds (N. Metwally, F. M. Abdelrazek, & S. Eldaly, 2016).

Catalytic Activity and Synthesis of Heterocycles The catalytic activity of pyrazole derivatives has also been explored, demonstrating their utility in facilitating the synthesis of complex heterocycles, which are valuable in drug discovery and development. An example includes the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the catalytic efficiency of novel pyrazole-derived ionic liquids (A. Vafaee et al., 2021).

作用機序

Mode of Action

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it’s possible that this compound could affect multiple biochemical pathways depending on its specific targets.

Result of Action

Some pyrazole derivatives have shown antiproliferative activities , suggesting that this compound might also have potential therapeutic applications.

特性

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-4-11-6(3)7(8(9)12)5(2)10-11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNVIFTVJKCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-(Difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087105.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)